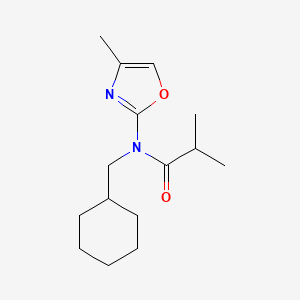![molecular formula C12H9N3O B14634701 2-[Diazonio(phenyl)methylidene]pyridin-1(2H)-olate CAS No. 55087-88-2](/img/structure/B14634701.png)
2-[Diazonio(phenyl)methylidene]pyridin-1(2H)-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[Diazonio(phenyl)methylidene]pyridin-1(2H)-olate is a complex organic compound that features a diazonium group attached to a phenyl ring, which is further connected to a pyridine ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Diazonio(phenyl)methylidene]pyridin-1(2H)-olate typically involves the diazotization of aniline derivatives followed by coupling with pyridine derivatives. One common method includes the reaction of aniline with nitrous acid to form the diazonium salt, which is then reacted with pyridine to form the desired compound. The reaction conditions often require low temperatures to stabilize the diazonium intermediate and prevent decomposition.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems to control temperature, pressure, and reagent addition can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
2-[Diazonio(phenyl)methylidene]pyridin-1(2H)-olate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and amines.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., NaCl, KBr), hydroxides (e.g., NaOH), and amines (e.g., NH3). These reactions typically occur under mild conditions with the addition of a catalyst.
Coupling Reactions: Phenols and aromatic amines are commonly used, often in the presence of a base such as NaOH to facilitate the reaction.
Reduction Reactions: Reducing agents such as sodium sulfite (Na2SO3) or stannous chloride (SnCl2) are used under acidic conditions.
Major Products Formed
Substitution Reactions: Halogenated, hydroxylated, or aminated derivatives of the original compound.
Coupling Reactions:
Reduction Reactions:
科学的研究の応用
2-[Diazonio(phenyl)methylidene]pyridin-1(2H)-olate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including heterocycles and natural products.
Biology: Employed in the development of biochemical probes and labeling agents for studying biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-[Diazonio(phenyl)methylidene]pyridin-1(2H)-olate involves the reactivity of the diazonium group, which can undergo various transformations depending on the reaction conditions. The molecular targets and pathways involved include:
Nucleophilic Substitution: The diazonium group acts as an electrophile, allowing nucleophiles to attack and replace it.
Azo Coupling: The diazonium group can react with electron-rich aromatic compounds to form azo bonds, extending the conjugation and altering the electronic properties of the molecule.
Reduction: The diazonium group can be reduced to form aniline derivatives, which can further participate in various biochemical and chemical processes.
類似化合物との比較
2-[Diazonio(phenyl)methylidene]pyridin-1(2H)-olate can be compared with other diazonium compounds and pyridine derivatives:
Similar Compounds: Other diazonium salts, such as benzenediazonium chloride and p-toluenediazonium sulfate, share similar reactivity but differ in their substituents and applications.
Uniqueness: The combination of a diazonium group with a pyridine ring in this compound provides unique reactivity and versatility, making it a valuable intermediate in organic synthesis and industrial applications.
特性
CAS番号 |
55087-88-2 |
|---|---|
分子式 |
C12H9N3O |
分子量 |
211.22 g/mol |
IUPAC名 |
(1-oxidopyridin-2-ylidene)-phenylmethanediazonium |
InChI |
InChI=1S/C12H9N3O/c13-14-12(10-6-2-1-3-7-10)11-8-4-5-9-15(11)16/h1-9H |
InChIキー |
MCTMYSDTZHLAAR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=C2C=CC=CN2[O-])[N+]#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-[Butane-1,4-diylbis(oxy)]bis(3,4,5-tribromo-2-chlorobenzene)](/img/structure/B14634619.png)
![2,2-Dimethyl-5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexan-4-one](/img/structure/B14634631.png)
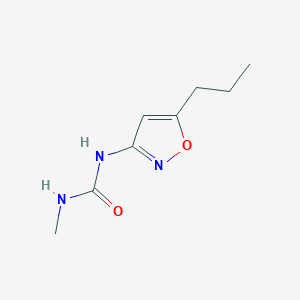

![1-[Methoxy(dimethyl)silyl]methanamine](/img/structure/B14634652.png)
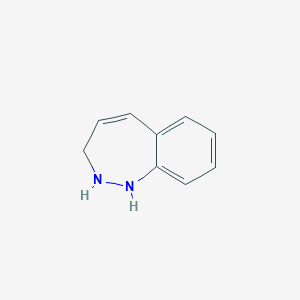
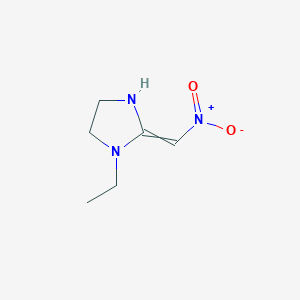

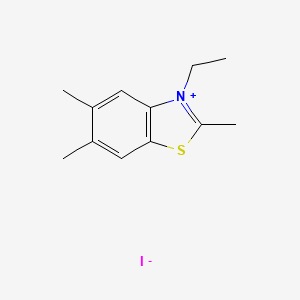
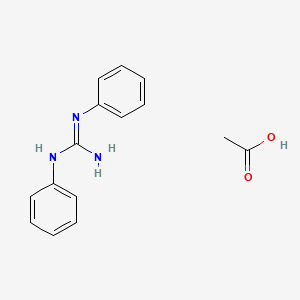
![Ethanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-1-(4-nitrophenyl)-](/img/structure/B14634699.png)
![2-[[4-[(4-Aminophenyl)sulfonylamino]phenyl]sulfonylamino]acetic acid](/img/structure/B14634702.png)
